Mechanism of Nitric Oxide Release from DETA/NONOate: A Technical Guide
Mechanism of Nitric Oxide Release from DETA/NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the core mechanism by which (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NONOate) releases nitric oxide (NO). DETA/NONOate is a member of the diazeniumdiolate (NONOate) class of compounds, which are widely utilized in biomedical research as reliable NO donors.[1][2] Its popularity stems from its predictable, slow, and sustained release of NO under physiological conditions, mimicking endogenous NO production.[1][3][4]
Core Mechanism of Decomposition and Nitric Oxide Release
The release of nitric oxide from DETA/NONOate is not an enzymatic process but rather a spontaneous, first-order chemical decomposition that is fundamentally dependent on protonation.[1][5][6] The core structure of a NONOate features the [N(O)NO]⁻ functional group attached to a nucleophile, which for DETA/NONOate is the diethylenetriamine (B155796) (DETA) backbone.[7][8]
The process can be summarized in the following key steps:
-
Stability in Alkaline Conditions : DETA/NONOate is stable as a solid and in alkaline aqueous solutions (e.g., 0.01 M NaOH).[5][6] In this state, the diazeniumdiolate group remains in its anionic form, [N(O)NO]⁻, and decomposition is negligible.
-
Initiation by Protonation : The release of NO is triggered when the compound is introduced into an aqueous environment at neutral or acidic pH.[1][7] Protons (H⁺) in the solution protonate the [N(O)NO]⁻ group. While protonation can occur on the oxygen atoms, it is a minor tautomer that leads to the subsequent bond cleavage.[9]
-
Spontaneous Decomposition : The resulting protonated intermediate is unstable and rapidly undergoes heterolytic N-N bond cleavage.
-
Release of Products : This cleavage results in the liberation of two molecules of nitric oxide (NO) and the regeneration of the parent amine, diethylenetriamine.[1][5] A key advantage of NONOates is that, following NO release, the only other metabolite is the original amine.[1][5]
Quantitative Data on DETA/NONOate Decomposition
The kinetics of NO release from DETA/NONOate are well-characterized, making it a predictable tool for delivering specific doses of NO over extended periods.
Table 1: Half-Life of DETA/NONOate
| Temperature | pH | Half-Life (t½) |
|---|---|---|
| 37°C | 7.4 | 20 hours[1][6][10] |
| 22-25°C | 7.4 | 56 hours[1][6] |
Table 2: Stoichiometry of Nitric Oxide Release
| Compound | Moles of NO Released per Mole of Compound |
|---|
| DETA/NONOate | 2.0[1][5][6] |
Factors Influencing the Rate of NO Release
The rate of decomposition and subsequent NO release is highly dependent on environmental factors, which allows for precise control in experimental settings.[1][8]
-
pH : The concentration of protons is the primary driver of decomposition. A lower pH (higher proton concentration) results in a faster rate of NO release.[7][10] The decomposition is nearly instantaneous at a pH of 5.[6]
-
Temperature : The decomposition process is temperature-dependent.[1][8] Increasing the temperature accelerates the rate of NO release. The activation energy for the decomposition of similar NONOates is approximately 100 kJ/mol.[11][12]
Experimental Protocols
Accurate preparation, handling, and measurement are critical for obtaining reliable results with DETA/NONOate.
DETA/NONOate crystals are sensitive to moisture and should be handled in a dry environment if possible.[6]
-
Stock Solution Preparation (Alkaline) : To create a stable stock solution, dissolve solid DETA/NONOate in 0.01 M sodium hydroxide (B78521) (NaOH).[6] A common concentration for a stock solution is 100 mM, which can be prepared by adding 10 mg of DETA/NONOate to 610 µL of 10 mM NaOH.[13][14] These alkaline solutions are stable and can be stored at 0°C for up to 24 hours.[6]
-
Initiation of NO Release : To begin the release of NO, dilute an aliquot of the alkaline stock solution into an excess of buffer at the desired experimental pH (typically pH 7.0-7.4).[6] The final concentration will depend on the required NO flux for the specific application.
-
Monitoring Decomposition : The decomposition of the NONOate can be monitored spectrophotometrically by observing the decrease in absorbance at approximately 252 nm.[6][15]
The Griess assay is a widely used colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻).[16]
-
Principle : The Griess reaction is a two-step diazotization process.[16][17] First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light at approximately 540 nm.[17]
-
Procedure :
-
Prepare a sodium nitrite standard curve (e.g., 1-100 µM) in the same buffer as the samples.
-
Collect aliquots of the DETA/NONOate solution at various time points.
-
Add the Griess Reagent (a mixture of sulfanilamide, NED, and acid) to both standards and samples.[17]
-
Incubate at room temperature for 10-15 minutes, protected from light.[17]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer or plate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Chemiluminescence detection is the most sensitive method for real-time, direct measurement of NO gas.[14][18]
-
Principle : This technique is based on the gas-phase reaction between nitric oxide and ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂*), which then decays to its ground state by emitting a photon of light.[18] The intensity of the emitted light is directly proportional to the NO concentration.
-
Procedure :
-
A solution of DETA/NONOate in buffer is placed in a sealed reaction chamber (purge vessel).[13]
-
The solution is continuously purged with an inert gas (e.g., nitrogen or argon), which carries the released NO gas out of the liquid phase.[13]
-
The gas stream is directed into a chemiluminescence NO analyzer, where it mixes with ozone.
-
A photomultiplier tube detects the light emitted, generating a real-time signal that corresponds to the rate of NO release.
-
Conclusion
DETA/NONOate serves as an invaluable tool in nitric oxide research due to its well-defined and predictable mechanism of NO release. Its decomposition is a spontaneous, pH- and temperature-dependent process that follows first-order kinetics, liberating two moles of NO per mole of the parent compound. By understanding the core principles of its activation via protonation and the quantitative factors influencing its half-life, researchers can precisely control the delivery of nitric oxide to biological systems, enabling detailed investigations into the multifaceted roles of NO in physiology and pathology.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decomposition of amino diazeniumdiolates (NONOates): molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 13. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 14. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Griess Reagent System Protocol [promega.de]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
